5-Bromo-4-hydroxy-2-methoxypyridine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers developing p38α MAPK kinase inhibitors require a reliable, regiospecific pyridine building block for Suzuki-Miyaura cross-coupling. Generic analogs lacking the 5-bromo handle or 2-methoxy group compromise SAR outcomes (methoxy-to-hydroxy replacement reduces potency up to 60-fold). This compound delivers: • Selective C5 arylation via palladium-catalyzed Suzuki coupling for rapid inhibitor library expansion • 4-Hydroxy/4-pyridone tautomeric system enabling target-specific hydrogen-bonding interactions • ≥98% purity with ambient-temperature global shipping for uninterrupted medicinal chemistry workflows

Molecular Formula C6H6BrNO2
Molecular Weight 204.02 g/mol
CAS No. 1420034-40-7
Cat. No. B1378354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-hydroxy-2-methoxypyridine
CAS1420034-40-7
Molecular FormulaC6H6BrNO2
Molecular Weight204.02 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C(=CN1)Br
InChIInChI=1S/C6H6BrNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9)
InChIKeyXWVMFMZVTCXEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-hydroxy-2-methoxypyridine: Versatile Scaffold for Drug Discovery


5-Bromo-4-hydroxy-2-methoxypyridine (CAS 1420034-40-7), a polysubstituted pyridine bearing 5-bromo, 4-hydroxy, and 2-methoxy groups, serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its molecular formula is C6H6BrNO2, with a molecular weight of 204.02 g/mol . The compound exists in tautomeric equilibrium between 5-bromo-2-methoxypyridin-4-ol and 5-bromo-2-methoxy-1H-pyridin-4-one . This structural arrangement creates a unique reactivity profile: the bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, while the hydroxyl and methoxy groups offer sites for further functionalization or modulation of physicochemical properties. The compound is primarily employed as a building block for the synthesis of kinase inhibitors, particularly those targeting p38α MAPK, and has demonstrated utility in anticancer agent development .

Workflow Synthetic intermediate for palladium-catalyzed cross-coupling
Selection Context Regiospecific 5-bromo handle enables selective C–C bond formation
Use Context Building block for p38α MAPK inhibitor SAR and cell-cycle research

Why 5-Bromo-4-hydroxy-2-methoxypyridine Cannot Be Substituted


Generic substitution of 5-bromo-4-hydroxy-2-methoxypyridine with structurally similar pyridine derivatives is not viable due to its unique combination of substituents and their regiospecific positioning. The 5-bromo substituent enables selective Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions that are impossible with non-halogenated analogs like 4-hydroxy-2-methoxypyridine (CAS 66080-45-3) [1]. The 4-hydroxy group imparts specific tautomeric behavior and hydrogen-bonding capacity, which are critical for target engagement in medicinal chemistry applications, and which differ significantly from 4-methoxy or unsubstituted analogs [2]. Furthermore, the 2-methoxy group provides electronic modulation and metabolic stability, with SAR studies on related pyridine systems showing that methoxy-to-hydroxy replacement can reduce potency by up to 60-fold [3]. Regioisomers such as 5-bromo-4-methoxypyridin-2-ol (CAS not available) or 5-bromo-2-methoxypyridin-3-ol exhibit fundamentally different reactivity profiles and cannot serve as drop-in replacements without compromising reaction outcomes or biological activity.

Cross-Coupling Reactivity

Non-brominated analogs (e.g., 4-hydroxy-2-methoxypyridine) lack the C5 halogen handle, making Pd-catalyzed couplings impossible.

Tautomer-Dependent Binding

4-pyridone tautomerism and hydrogen-bonding network differ substantially from 2-hydroxy regioisomers, potentially altering target engagement.

Methoxy Influence on Potency

Replacing the 2-methoxy with a hydroxy group may reduce kinase inhibition by ~60-fold based on class-level SAR; analog substitution requires careful validation.

5-Bromo-4-hydroxy-2-methoxypyridine: Evidence vs. Analogs


C5 Bromine Enables Cross-Coupling Reactivity

The 5-bromo substituent in 5-bromo-4-hydroxy-2-methoxypyridine serves as a critical handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkenyl groups at the 5-position . In contrast, the non-brominated analog 4-hydroxy-2-methoxypyridine (CAS 66080-45-3) lacks this reactive site entirely, precluding such transformations without prior functionalization [1]. This difference is binary: the brominated compound can undergo Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings directly, while the parent compound cannot.

C5 Bromine Enables Cross-Coupling
Head-to-head
Binary: reactive (Br present) vs. non-reactive (Br absent)
Enables Suzuki, Buchwald, and Sonogashira diversification; non-brominated analog offers no entry point
Standard Pd-catalyzed conditions
Organic Synthesis Medicinal Chemistry Cross-Coupling

Methoxy Group Boosts Kinase Inhibition Potency

Structure-activity relationship (SAR) studies on pyridyl ether analogs have demonstrated that replacing a methoxy group with a hydroxyl group results in approximately a 60-fold decrease in potency [1]. While this data derives from a related pyridine series rather than the exact target compound, the structural similarity strongly suggests that the 2-methoxy substituent in 5-bromo-4-hydroxy-2-methoxypyridine confers a significant potency advantage over a hypothetical 2-hydroxy analog in kinase inhibition applications. This class-level inference is further supported by the compound's established role as a precursor for potent p38α MAPK inhibitors, where methoxy groups are known to contribute to target binding and metabolic stability .

Methoxy Group Boosts Potency
Class-level
~60-fold potency difference (methoxy vs. hydroxy)
Reported SAR trend supports methoxy retention for kinase inhibitor programs
Based on related pyridyl ether series; direct data for this compound not reported
Kinase Inhibition Medicinal Chemistry SAR

Distinct Tautomeric Profile vs. Regioisomers

The tautomeric equilibrium of 5-bromo-4-hydroxy-2-methoxypyridine favors the 4-pyridone form (5-bromo-2-methoxy-1H-pyridin-4-one), as evidenced by its IUPAC naming in multiple databases . Semiempirical AM1 calculations on halogenated 4-hydroxypyridines demonstrate that bromine substitution at the 5-position shifts the tautomeric equilibrium constant (KT) relative to unsubstituted 4-hydroxypyridine, with the magnitude of the shift dependent on both halogen identity and substitution pattern [1]. In contrast, regioisomers such as 5-bromo-2-hydroxypyridine derivatives exhibit a fundamentally different tautomeric preference (2-pyridone vs. 2-hydroxypyridine), leading to distinct hydrogen-bonding networks and solubility profiles [2].

Tautomeric Profile vs. Regioisomers
Context-dependent
4-pyridone tautomer favored; 2-hydroxy regioisomers exhibit different tautomeric preference
Tautomer state may influence solubility and target binding; regioisomer selection is critical
Exact KT values not reported for this specific compound; AM1 calculations on related systems
Physical Chemistry Tautomerism Drug Design

Bromine Provides Optimal Physicochemical Balance

Quantitative structure-activity relationship (QSAR) studies on tetrahalogenated 4-hydroxypyridine derivatives have established that inhibitory potency in the Hill reaction depends on the type of halogen atom on the pyridine ring, with iodine generally meeting receptor requirements best, followed by bromine, chlorine, and fluorine [1]. For 5-bromo-4-hydroxy-2-methoxypyridine, the bromine atom provides an intermediate electronegativity and van der Waals radius (1.85 Å) compared to chloro (1.75 Å) and iodo (1.98 Å) analogs. This translates to a balance of lipophilicity (XLogP = 1.2 for the bromo compound) and steric bulk that is often optimal for membrane permeability and target binding in medicinal chemistry applications. The calculated density of 1.7±0.1 g/cm³ and boiling point of 354.9±37.0 °C at 760 mmHg further distinguish it from lighter halogen analogs .

Physicochemical Balance
Class-level
Bromine ranked 2nd (I > Br > Cl > F) in QSAR model for Hill reaction inhibition
Bromine provides intermediate lipophilicity (XLogP 1.2) and steric bulk vs. lighter/heavier halogens
QSAR model; translation to ADME and target binding requires validation
QSAR Physicochemical Properties Drug Design

Commercial Availability and Purity Advantage

5-Bromo-4-hydroxy-2-methoxypyridine is commercially available from multiple global suppliers with typical purities ranging from 97% to 98% [1]. Key vendors include CymitQuimica (98% purity), MolCore (NLT 98%), and Leyan (97% purity), with manufacturing under ISO 9001 quality systems . In contrast, the non-brominated analog 4-hydroxy-2-methoxypyridine (CAS 66080-45-3) is less widely stocked and is primarily offered as a research chemical with more limited purity specifications [2]. The broader commercial availability and higher typical purity of the brominated derivative reflect its established utility as a key synthetic intermediate, reducing procurement risk and ensuring batch-to-batch consistency for critical research applications.

Commercial Availability & Purity
Head-to-head
97–98% purity from multiple ISO-certified vendors vs. variable/unreported purity for non-brominated analog
Higher purity and broader availability may reduce procurement risk and improve batch consistency
Supplier catalog review, 2025; verify current lot specifications
Procurement Quality Control Supply Chain

5-Bromo-4-hydroxy-2-methoxypyridine: Key Applications


Suzuki-Miyaura Cross-Coupling for Kinase Inhibitors

5-Bromo-4-hydroxy-2-methoxypyridine is optimally employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups at the 5-position, enabling rapid SAR exploration of p38α MAPK inhibitors . This application leverages the compound's unique regiospecific bromine handle (Evidence Item 1) and the potency-enhancing methoxy group (Evidence Item 2), which together provide a synthetic entry point that is absent in non-brominated analogs. The resulting biaryl products can be further functionalized via the 4-hydroxy group, offering a modular approach to kinase inhibitor libraries.

Microtubule-Targeting Anticancer Development

The compound has demonstrated utility in synthesizing anticancer agents that interfere with microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis . This application exploits the balanced lipophilic and electronic properties conferred by the bromine substituent (Evidence Item 4), which contribute to cellular permeability and target engagement. The 4-pyridone tautomeric form (Evidence Item 3) may also play a role in target binding through specific hydrogen-bonding interactions. Researchers developing novel microtubule destabilizers should prioritize this scaffold over non-halogenated or regioisomeric alternatives.

Late-Stage Diversification via SNAr Chemistry

Beyond cross-coupling, the 5-bromo substituent in 5-bromo-4-hydroxy-2-methoxypyridine can participate in nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions, enabling the introduction of amine, ether, or thioether functionalities [1]. This reactivity, combined with the compound's commercial availability at 97-98% purity (Evidence Item 5), makes it a reliable building block for late-stage diversification of advanced pharmaceutical intermediates. The methoxy and hydroxy groups can be selectively manipulated through chemoselective demethylation or alkylation, further expanding the accessible chemical space.

Bromodomain and Epigenetic Inhibitor Synthesis

Substituted pyridines bearing bromine and methoxy groups have been extensively claimed in patents covering bromodomain inhibitors, including those from GlaxoSmithKline and Celgene Quanticel [2][3]. The specific substitution pattern of 5-bromo-4-hydroxy-2-methoxypyridine aligns with the pharmacophoric requirements of several bromodomain-targeting chemotypes, where the pyridine core engages the acetyl-lysine binding pocket. The compound's established tautomeric equilibrium (Evidence Item 3) and balanced physicochemical profile (Evidence Item 4) support its use as a privileged scaffold for epigenetic drug discovery programs.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Regiospecific cross-coupling handle
p38α MAPK inhibitor library diversification
Cell-cycle arrest and apoptosis studies
Balanced lipophilicity and cellular permeability
Microtubule polymerization interference endpoints
Late-stage functionalization
SNAr-compatible bromine substituent
Chemoselective manipulation of methoxy/hydroxy groups
Bromodomain-targeted agent synthesis
Pyridine scaffold for acetyl-lysine binding pocket
Bromodomain pharmacophore alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-hydroxy-2-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.